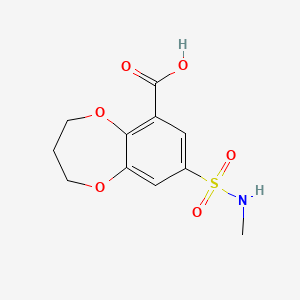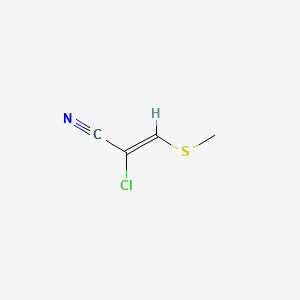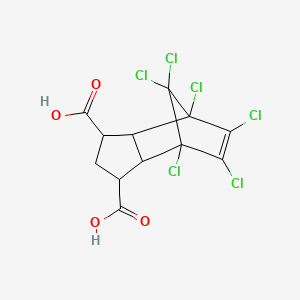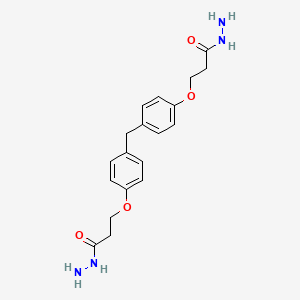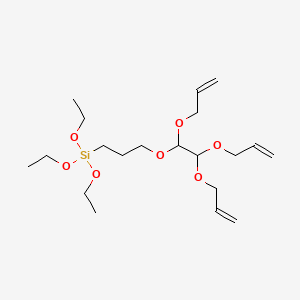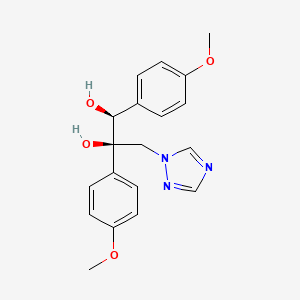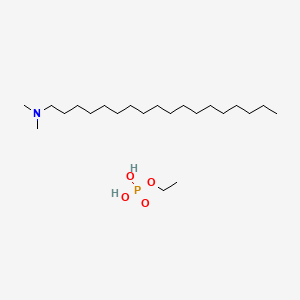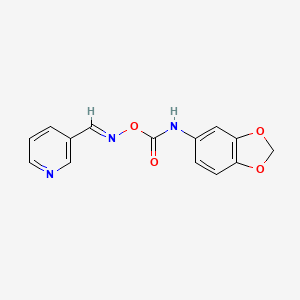
3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime is a complex organic compound that features a pyridine ring, a benzodioxole moiety, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime typically involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the oxime. This intermediate is then reacted with 1,3-benzodioxole-5-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the benzodioxole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxaldehyde: A simpler analog lacking the benzodioxole and oxime groups.
Nicotinaldehyde oxime: Similar structure but without the benzodioxole moiety.
Isonicotinaldehyde oxime: An isomer with the oxime group at a different position on the pyridine ring.
Uniqueness
3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime is unique due to the presence of both the benzodioxole and oxime groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102206-43-9 |
|---|---|
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
[(E)-pyridin-3-ylmethylideneamino] N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C14H11N3O4/c18-14(21-16-8-10-2-1-5-15-7-10)17-11-3-4-12-13(6-11)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+ |
InChI Key |
VPLWBKIWYWSHPA-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)O/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)ON=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


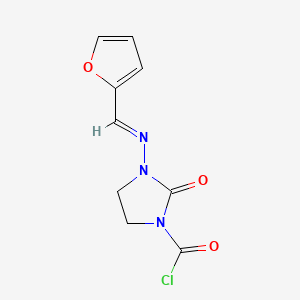

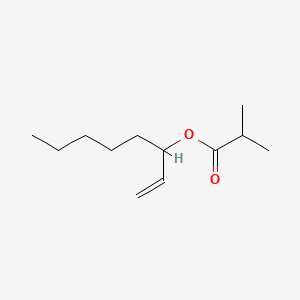
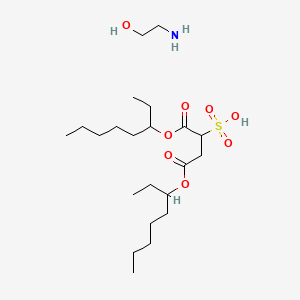
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
